4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic molecule with potential anticancer activity . It belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Synthesis Analysis
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . It has been structurally characterized only in the form of its piperazin-1-ium salt .Chemical Reactions Analysis
This compound exhibits differential migration and band intensities in DNA binding/cleavage assays . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Scientific Research Applications
Hyperpolarizability and Optical Properties
Research on sulfonamide amphiphiles, such as 4-(4′-N-methyl-N-alkylaminophenylazo)-N-(thiazol-2-yl)benzenesulfonamides, highlights their first hyperpolarizability β and potential in nonlinear optical applications. These compounds demonstrate significant optical properties, as evidenced by hyper-Rayleigh scattering measurements, suggesting their utility in optical and photonic devices (Kucharski, Janik, & Kaatz, 1999).
Photodynamic Therapy for Cancer
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields. These properties are critical for photodynamic therapy (PDT), indicating the potential use of such compounds in treating cancer. The study suggests that these compounds, due to their efficient photophysical and photochemical characteristics, could be developed as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Compounds containing sulfonamide moieties have been explored for their antimicrobial potential. For instance, some N-{4-[5-aryl-1-(isonicotinoyl)pyrazol-3-yl]-phenyl}-benzenesulfonamide derivatives were synthesized and exhibited significant antibacterial and antifungal activities against various pathogens. This suggests the utility of sulfonamide derivatives in developing new antimicrobial agents (Jamode, Chandak, & Bhagat, 2009).
Anticancer Activity
Sulfonamide compounds have been evaluated for their anticancer properties. A study involving novel acetamide, pyrrole, and thiophene derivatives containing a biologically active pyrazole moiety, including 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)-benzenesulfonamide, demonstrated significant antitumor activity. This highlights the potential of sulfonamide derivatives in cancer research and therapy (Alqasoumi et al., 2009).
Cyclooxygenase-2 Inhibition
Sulfonamide derivatives have been synthesized and analyzed for their potential as cyclooxygenase-2 inhibitors. N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, for example, was evaluated for its inhibitory effect on cyclooxygenase enzymes. Although this specific compound did not exhibit potent inhibitory effects, the research opens avenues for designing and testing similar sulfonamide derivatives for anti-inflammatory and anticancer applications (Al-Hourani et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib , are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
Similar compounds like imatinib are known to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple downstream pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to disruption of cellular functions such as growth, differentiation, metabolism, and apoptosis .
Future Directions
Biochemical Analysis
Biochemical Properties
4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and affecting downstream biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns . These changes can impact various cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also affect its accumulation and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
4-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-15-4-10-19(11-5-15)29(26,27)25-17-8-6-16(7-9-17)20-14-28-21(24-20)23-18-3-2-12-22-13-18/h2-14,25H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFTEWIZICQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.